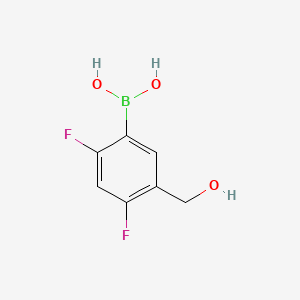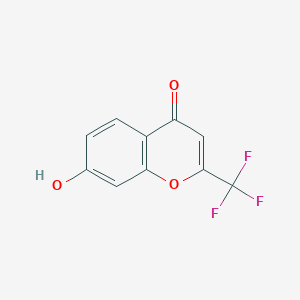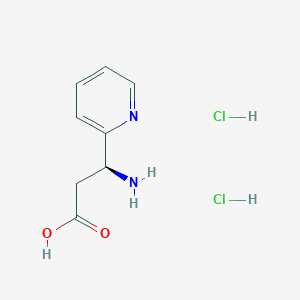
(S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a pyridin-2-yl group attached to a propanoic acid backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2-ylmethane and an appropriate amino acid derivative.
Reaction Conditions: The reaction is often carried out under mild conditions using a copper-catalyzed oxidation approach with water as the oxidant. This method ensures high yields and minimizes the production of unwanted by-products.
Purification: The product is then purified through crystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride may involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of magnetically recoverable catalysts can enhance the efficiency and reduce the cost of production .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones under copper-catalyzed conditions.
Substitution: It can participate in substitution reactions, particularly at the amino group, to form various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to achieve the desired product.
Major Products Formed
Pyridin-2-yl-methanones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Heterocyclic Compounds: Formed through cyclization reactions.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways and signal transduction processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride: A closely related compound with similar structural features.
Pyridin-2-yl-methanones: Compounds formed through the oxidation of pyridin-2-ylmethanes.
Uniqueness
(3S)-3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride stands out due to its specific stereochemistry and the presence of both an amino group and a pyridin-2-yl group. This unique combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12Cl2N2O2 |
|---|---|
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
(3S)-3-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;;/h1-4,6H,5,9H2,(H,11,12);2*1H/t6-;;/m0../s1 |
Clé InChI |
CEYSGWSRPMEIMV-ILKKLZGPSA-N |
SMILES isomérique |
C1=CC=NC(=C1)[C@H](CC(=O)O)N.Cl.Cl |
SMILES canonique |
C1=CC=NC(=C1)C(CC(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


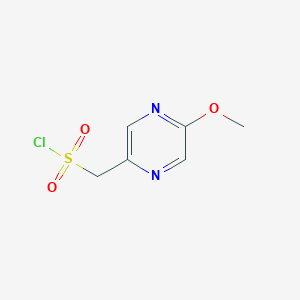
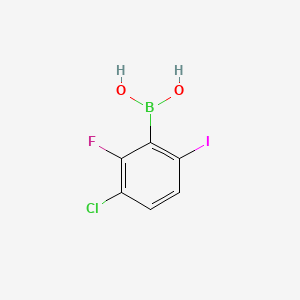

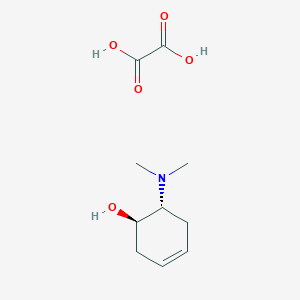
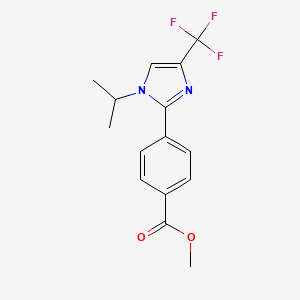
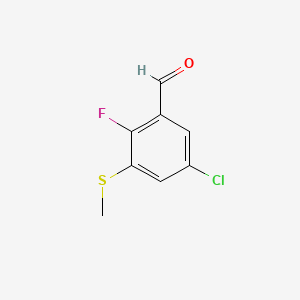
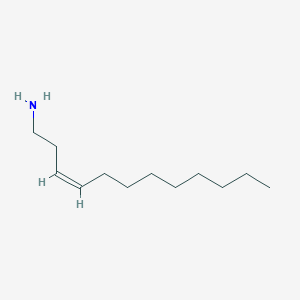
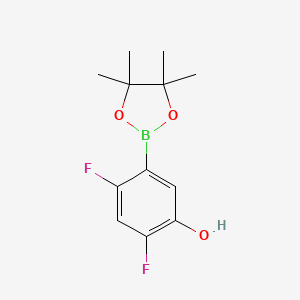
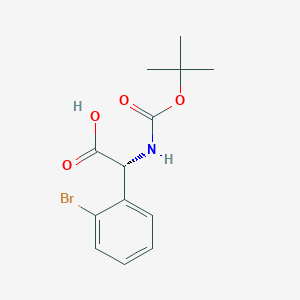
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)
